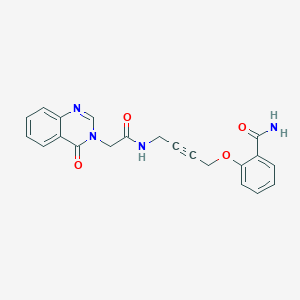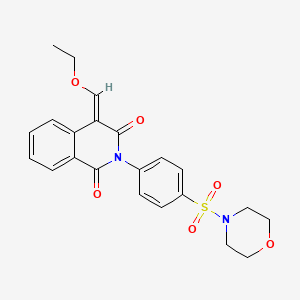![molecular formula C17H11Cl2N5 B2361235 6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile CAS No. 439110-58-4](/img/structure/B2361235.png)
6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile” is a chemical compound . It belongs to the class of heterocyclic pyrimidine compounds . Heterocyclic pyrimidine nucleus is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities .
Aplicaciones Científicas De Investigación
The pyridopyrimidine scaffold combines pyridine and pyrimidine rings. Depending on the nitrogen atom’s position in pyridine, four possible skeletons exist. These heterocycles have gained attention due to their biological potential. Notably, the pyridopyrimidine moiety appears in relevant drugs and has been studied extensively for new therapies .
Biological Activity and Synthetic Routes
Let’s explore the specific applications of 6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile:
a. Tyrosine Kinase Inhibition: A lead compound, 2-amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one , has demonstrated inhibition of PDGFr (platelet-derived growth factor) and FGFr (fibroblast growth factor) tyrosine kinases. Tyrosine kinases play a crucial role in cell signaling and are relevant targets for cancer therapy .
b. Antiviral Activity: A library of 4H,6H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide nucleoside derivatives was synthesized and screened for in vitro anti-vesicular stomatitis virus (VSV) activity .
c. Anti-HIV Potential: Indole derivatives, including pyridopyrimidines, have been investigated for their anti-HIV-1 activity. Molecular docking studies revealed promising results .
d. Other Therapeutic Targets: While the specific applications of 6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile are still unfolding, it’s essential to explore its potential in various therapeutic contexts.
Examples of Relevant Molecules
Notable examples include Palbociclib (a breast cancer drug developed by Pfizer) and Dilmapimod (with potential activity against rheumatoid arthritis) .
Propiedades
IUPAC Name |
6-[(2,6-dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c1-9-11(6-12-13(18)4-3-5-14(12)19)10(2)24-16(8-21)15(7-20)23-17(24)22-9/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBODPQDXTFJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=C(N12)C#N)C#N)C)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2361152.png)
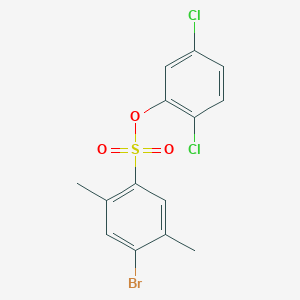
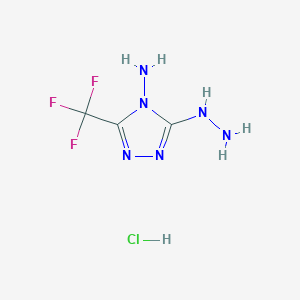
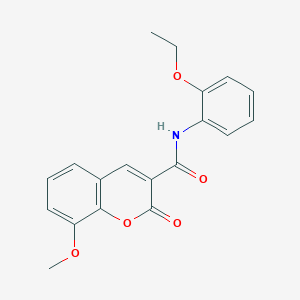
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)
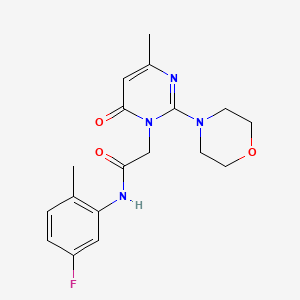
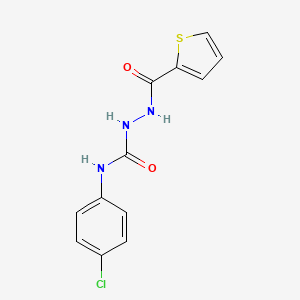
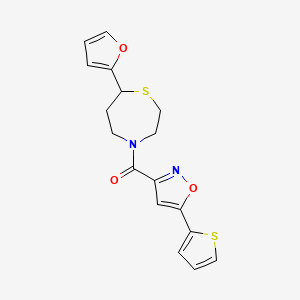
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)
![(E)-3-[4-(3-chlorobenzoyl)-1-methylpyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B2361164.png)
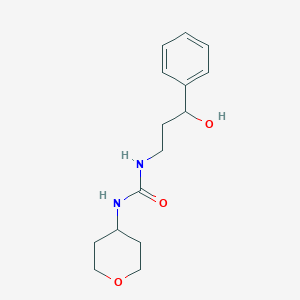
![2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2361167.png)
